molecular formula C18H14F2N2O4S B2702014 N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1903167-09-8

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2702014
CAS No.: 1903167-09-8
M. Wt: 392.38
InChI Key: XSDRZIYINIMWFO-UHFFFAOYSA-N
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Description

This compound is a substituted ethanediamide featuring:

  • A 2,5-difluorophenyl group (electron-withdrawing substituents enhancing metabolic stability and lipophilicity).
  • A central ethyl chain substituted with furan-2-yl, thiophen-2-yl, and hydroxy groups.
  • The furan and thiophene heterocycles contribute aromaticity and π-conjugation, which may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4S/c19-11-5-6-12(20)13(9-11)22-17(24)16(23)21-10-18(25,14-3-1-7-26-14)15-4-2-8-27-15/h1-9,25H,10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDRZIYINIMWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxalamide core, followed by the introduction of the fluorinated phenyl, furan, and thiophene groups through various coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxalamide group can be reduced to amines.

    Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxalamide group can yield primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide exhibit promising anticancer properties. The incorporation of fluorine atoms in aromatic rings has been associated with enhanced biological activity due to increased lipophilicity and metabolic stability. Studies have shown that such compounds can effectively inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been tested against a range of bacterial strains, demonstrating effective inhibition. The presence of functional groups such as thiophene and furan enhances the interaction with microbial enzymes, leading to increased efficacy .

Biological Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases. The compound's ability to selectively inhibit specific enzymes can provide insights into cellular signaling pathways and disease mechanisms .

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The dual action of the furan and thiophene moieties may contribute to its ability to cross the blood-brain barrier and exert protective effects against oxidative stress .

Material Science

Nanocomposite Development
The compound can be incorporated into polymer matrices to develop nanocomposites with enhanced mechanical and thermal properties. Research indicates that adding such bioactive compounds can improve the functionality of materials used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells; IC50 values lower than standard chemotherapeutics
Antimicrobial EfficacyEffective against gram-positive bacteria; potential for formulation in topical antibiotics
Enzyme InhibitionSelective inhibition of protease activity; implications for cancer treatment
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures

Mechanism of Action

The mechanism of action of N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Analog: N-(2,5-Difluorophenyl)-N′-{2-[(4-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Ethyl}Ethanediamide

Key Differences :

Feature Target Compound Analog
Ethyl Substitution Furan-2-yl, thiophen-2-yl, hydroxy 4-Phenyl-1H-imidazol-2-yl sulfanyl
Electronic Properties Electron-rich (thiophene/furan) vs. electron-deficient (imidazole-sulfanyl) Imidazole introduces basicity; sulfanyl group enhances redox stability
Solubility Likely higher due to hydroxy group Lower solubility predicted (non-polar sulfanyl and phenyl groups)
Synthetic Route Likely involves Stille coupling (similar to ) Sulfur-based coupling or nucleophilic substitution

Functional Implications :

  • The hydroxy group in the target compound may improve pharmacokinetic properties (e.g., oral bioavailability) compared to the sulfur-containing analog.
  • The imidazole-sulfanyl group in the analog could enhance metal-binding capacity, relevant for enzyme inhibition .

Heterocyclic Core Comparison: 2,5-Di(Thiophen-2-yl)Thieno[3,2-b]Thiophene

Key Differences :

Feature Target Compound 2,5-Di(Thiophen-2-yl)Thieno[3,2-b]Thiophene
Core Structure Ethanediamide backbone Fused thiophene system
Electronic Conjugation Moderate (isolated thiophene/furan rings) Extended conjugation (fused thiophenes) enhances charge transport
Applications Potential bioactive molecule (e.g., kinase inhibitor) Organic semiconductor (optoelectronics)

Functional Implications :

  • The fused thiophene system in enables applications in materials science, whereas the target compound’s ethanediamide scaffold is more suited for drug design.

Fluorinated Agrochemical Analogs

lists agrochemicals with difluorophenyl and heterocyclic motifs (e.g., thifluzamide, diclosulam).

Feature Target Compound Thifluzamide
Fluorine Substitution 2,5-Difluorophenyl 2,6-Dibromo-4-(trifluoromethoxy)phenyl
Bioactivity Hypothesized antifungal/antibacterial activity Fungicide (targets succinate dehydrogenase)
Lipophilicity (logP) Moderate (hydroxy group counters fluorine’s lipophilicity) High (bromine/trifluoromethoxy groups)

Functional Implications :

  • The target compound’s 2,5-difluorophenyl group balances lipophilicity and metabolic stability, whereas bulkier halogenated groups in agrochemicals maximize target binding but increase environmental persistence.

Biological Activity

N'-(2,5-Difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of significant interest due to its potential biological activities. The unique structural features of this compound, including the difluorophenyl, furan, and thiophene moieties, suggest diverse interactions with biological targets. This article aims to summarize the current understanding of its biological activity, supported by recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H19F2N3O3S\text{C}_{19}\text{H}_{19}\text{F}_2\text{N}_3\text{O}_3\text{S}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its potential as an inhibitor of key enzymes and its cytotoxic effects against specific cell lines.

1. Enzyme Inhibition

A study focused on the synthesis and biological evaluation of 2,5-disubstituted furan derivatives, including compounds similar to this compound, demonstrated promising inhibitory activity against α-glucosidase. The results indicated that several derivatives exhibited IC50 values significantly lower than the standard inhibitor acarbose (IC50 = 452.243 ± 54.142 µM), with some compounds showing IC50 values as low as 0.645 µM .

CompoundIC50 (µM)Type of Inhibition
III-104.120 ± 0.764Competitive
III-240.645 ± 0.052Noncompetitive

2. Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cell lines including HEK293 (human embryonic kidney), RAW264.7 (mouse macrophage), and HepG2 (human liver cancer). These studies revealed that the synthesized compounds exhibited low toxicity levels, suggesting a favorable safety profile for further development as therapeutic agents .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between this compound and its target enzymes. The docking results indicate that the compound interacts favorably with the active sites of α-glucosidase, supporting the experimental inhibition data.

Case Studies

Several case studies have reported on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis of Furan Derivatives : A comprehensive study synthesized multiple furan derivatives and evaluated their biological activities, highlighting the importance of structural modifications in enhancing enzyme inhibition .
  • Antidiabetic Potential : Another study focused on the antidiabetic potential of similar compounds by assessing their effects on glucose metabolism and insulin sensitivity in diabetic models .

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